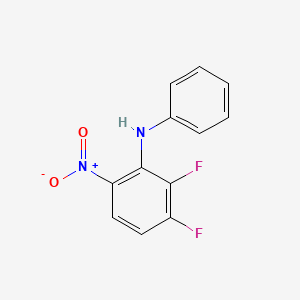

2,3-difluoro-6-nitro-N-phenylaniline

Description

Properties

IUPAC Name |

2,3-difluoro-6-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIVIJFKGLNRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-difluoro-6-nitro-N-phenylaniline

Abstract

2,3-Difluoro-6-nitro-N-phenylaniline is a substituted diarylamine of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitro-activated and di-fluorinated aromatic ring, makes it a versatile intermediate for constructing more complex molecular architectures.[1] The electron-withdrawing properties of the nitro and fluoro groups profoundly influence the reactivity of the aniline scaffold, presenting unique challenges and opportunities in its synthesis.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this target molecule, with a focus on the mechanistic rationale behind these methods. We will delve into a comparative analysis of nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, culminating in a detailed, field-proven protocol for the recommended synthetic pathway.

Strategic Approaches to Aryl C-N Bond Formation

The core challenge in synthesizing this compound lies in the formation of the C-N bond between the 2,3-difluoro-6-nitrophenyl moiety and the phenyl group. The primary methodologies to achieve this transformation fall into two major categories: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry, predicated on the attack of a nucleophile on an aromatic ring that is rendered electron-deficient by potent electron-withdrawing groups (EWGs).[3] The presence of a nitro group ortho to one fluorine and para to another strongly activates the ring system for such a reaction.[4][5]

-

Mechanism Rationale: The reaction proceeds via a two-step addition-elimination sequence through a stabilized Meisenheimer complex.[6] The strong EWGs (NO₂ and F) delocalize the negative charge of this intermediate, lowering the activation energy. Fluoride is a competent leaving group in these activated systems.[4]

-

Plausible SNAr Route: A viable pathway involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with aniline. The fluorine atom at the C4 position, being para to the nitro group, is the most activated site and would be preferentially displaced by the aniline nucleophile.[7] While direct, this approach is contingent on the selective monosubstitution and the commercial availability of the trifluoronitrobenzene starting material.

Transition Metal-Catalyzed Cross-Coupling

In recent decades, palladium- and copper-catalyzed reactions have revolutionized the formation of C-N bonds, offering broader substrate scope and milder conditions compared to classical methods.[8][9]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for synthesizing aryl amines.[8][10] It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[11] For the target molecule, this translates to coupling 2,3-difluoro-6-nitroaniline with an aryl halide such as iodobenzene or bromobenzene. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of ligand is critical and can be tuned to accommodate hindered or electronically challenging substrates.[12]

-

Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a copper-catalyzed equivalent of the Buchwald-Hartwig reaction.[9][13] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols employ soluble copper(I) catalysts with specialized ligands (e.g., diamines, phenanthrolines), allowing the reaction to proceed under significantly milder conditions.[9][14][15] This method remains a powerful alternative, particularly in industrial settings, due to the lower cost of copper compared to palladium.

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic route requires a careful evaluation of several factors, from reagent availability to reaction robustness. The Buchwald-Hartwig amination often emerges as the preferred method in a research and development context due to its exceptional functional group tolerance and generally high yields under well-optimized conditions.

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |

| Starting Materials | 1,2,3-Trifluoro-4-nitrobenzene + Aniline | 2,3-Difluoro-6-nitroaniline + Aryl Halide | 2,3-Difluoro-6-nitroaniline + Aryl Halide |

| Key Reagents | Base (e.g., K₂CO₃) | Pd Catalyst, Phosphine Ligand, Base | Cu Catalyst, Ligand, Base |

| Reaction Conditions | Moderate to high temperature | Mild to moderate temperature (RT to ~110 °C) | Typically higher temperatures (>100 °C)[9] |

| Atmosphere | Standard atmosphere often sufficient | Strict inert atmosphere (N₂ or Ar) required | Inert atmosphere generally required |

| Advantages | Catalyst-free, potentially lower cost | Broad substrate scope, high functional group tolerance, high yields | Lower catalyst cost (Copper vs. Palladium) |

| Disadvantages | Limited by availability of activated precursors, potential for side reactions (disubstitution) | Catalyst/ligand cost, sensitivity to air/moisture | Often requires higher temperatures, can have narrower scope than Pd-catalysis |

Recommended Synthesis Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established principles of the Buchwald-Hartwig amination and is designed to be a self-validating system.

Materials and Equipment

| Reagents | Equipment |

| 2,3-Difluoro-6-nitroaniline | Schlenk flask or oven-dried round-bottom flask |

| Iodobenzene | Magnetic stirrer with heating mantle |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Condenser |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Inert gas line (Nitrogen or Argon) with bubbler |

| Cesium Carbonate (Cs₂CO₃) | Syringes and needles |

| Anhydrous Toluene | Standard laboratory glassware |

| Ethyl Acetate (EtOAc) | Rotary evaporator |

| Hexanes | Silica gel for column chromatography |

| Deionized Water | Thin-layer chromatography (TLC) plates and UV lamp |

| Brine (Saturated NaCl solution) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-difluoro-6-nitroaniline (1.0 eq), cesium carbonate (1.5 eq), and Xantphos (0.03 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 eq) to the flask.

-

Add anhydrous toluene (approx. 5 mL per 1 mmol of the limiting reagent) via syringe, followed by iodobenzene (1.1 eq).

-

-

Reaction Execution:

-

Attach a condenser to the flask and place the setup in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). Spot the reaction mixture against the starting aniline. The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting aniline), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 15% EtOAc in hexanes).

-

Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a solid.

-

-

Characterization:

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Safety and Handling Considerations

-

Nitroaromatic Compounds: 2,3-Difluoro-6-nitroaniline is a nitroaromatic compound and should be handled with care as such compounds can be toxic and potentially explosive under certain conditions, although this specific compound is not noted for instability.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

-

Reagents: Iodobenzene is a hazardous substance. Strong bases like cesium carbonate are corrosive and hygroscopic. Anhydrous solvents are flammable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.

References

- BenchChem. Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK4GbXSsxLaOzcl9j40Lq5oG65xac1P1Ym6arOvM6dB_XpQFn1i8paIo2fQ6t4ej8uDbLmcRilxBcaFU7wQ4XVkGStpa6KbG65lQVDNgX2YINGPUYKHI5P4D-kH61MCMq8nKxJGJRlvz9fQQjlg9Q8HZ83go4LgWojEfOM-JYu0FVRFCOfFMGAfSUSVOhG6Z4DDeqUFo01k_iFB3mTBXFrstjrQvk7pJmcfqHB3M2aDdYidGC0e5NbwTHsy7kO9nhQ.

- BenchChem. Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9kdwUx68wmBZNwl_u-Il34qp8EKbt6lPW7bvGOuikaXXrt29V2tpcGdFvzF-AqEYsX5xHtUVnlLp8QCbaSopausv6YlXZKhZ613zbQJ5UZjkKBlTj8PEZoECmEPJ6yvhgo7w7NgfyXGHIvv-4DQ2xZFdWHI-POceI6inFmcgpmryuJGYU8PY5IoAmxC2Z4f4iJ5KcCBmZL6OXFazUR4xynvglD0NR.

- BenchChem. N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic Synthesis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHyoZ6B9QuAJG46TubZdOlf78iDdfxdN295xMgq1bbb35Ebdt_IhbXCsrkIDktmkS8zlhQirB6xe3O2kidYK23jow2Ap3QB_7HemVA8q04xjq1d0FvH1oXodMmRZS88DKNyvqumhows66BazCiFV_esjCiegksdAS74YhI_MEEbfVDUxqlPiWLPhda-wSZSRM2sCkHIgP8gLw_hf7G0JxEVsheFF4RzDJ_VbsaPdoqNnefDV6H6ngctWkaQsyDH704g4lc_zq18A==.

- BenchChem. In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLMLRsPt1gQo27KDXQFEiAbqM6BIDsDRCNGxZ63jK1NJNxS8dl0wb4KSvRZUkw_Uf62nq5aCPDjGLgXfXYRzueOVYMg7nloKHqOLrr0CqBauH4XJedNKNqb2_IcZsL1i4xI7U4s_GePut7h81Y8s7uHKVT5nxDdt86PG6H0LLexU_ue4PhaI2v825fHOVblnHOKZ_hIhrqslvISh7mHxx-ZlSIH-UwTrRfUNAfA==.

- BenchChem. N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV-X6sDvF90Huo0iNJQ5gYr5aPyB_FjatrAUMdJgABsh7ZueRyzfJDZmH8LEFn4Wotd8U74Jv-QTrrbFf1qUQxFi5QFOuUmijpRsKgSE_eOC-25TtwrkiuAko0H8qspS4htcANsEpPGXlj2eUshWuQK2TNlVFD6yhYKxkeqGPAvD1TTC9g8-94-UHuBhrW9UdRXlEYJg15NvovCYB5L3Trz4dRW9F9z5zS.

- Wikipedia. Buchwald–Hartwig amination. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZIjMRH72ddzbmWWp1ExM3ZaDmfwSUTYN69YKmQ1PW0-QbRpG_PUGGkL68YxsE0TNYvgr6z2KUHdEdGkeUpPt1MQU6y-6ukUDKUice_YsS15ZEXw93nuMHyzMn5Dio0wkXNuR5Ltyy-kS3Ltb0EADMdjNz6Odtitd6230=.

- ChemicalBook. 2,3-Difluoroaniline synthesis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESmlKWn2PEgv9mBdeJzUgQ_X3hUcfTCc1or6UeWZfcDU8nG0VV2V-KtNI5WYldQrohypzrpKADDe00A2ec4cLn_68K_azJLLGzcAr1MwIdIg-IPNZ3otNkrdm7_R9PDzb79jR1F7p7ytosnjfgqf8ZuixqxAMPGBSe.

- BenchChem. A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElSarb0Gx2YSbD5BEonZTUv6qWiiSMTXPQ0cS_KWGrpLj2-GK6sUB0u7CXMF_rYRvUaDuiU8QH6W74MgRHcAIM4l3INZ7SOixoNx0i3QIObAxsL3D39O5dnGg1Rqq_JwoFT36yoWV1pCyyZDmPtk_sVizNH8H9UEkQoP4yEZMywJbd-QHL2Okrf1IdUgiVysChMStGex4-4EUF9V8wAcz-2ksCU3Pny4iUlHqu.

- BenchChem. Preliminary Investigation of N-Ethyl-2,3-difluoro-6-nitroaniline Reactivity: A Technical Guide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxkX_dsbmRi1BFaxi1HeCU_N1TzLtv0PslcNdLjqtiGyygpRg5jouxuVEplR9rFFLBNevXvex9xcXjCto30u9a83Bpo3lfl4tDf8VgMxrrX20mwWUj7-NK1tvSdpzMrFHw0XS-LBDRI_D4f9ncL808qaSS8CyRPnAksMVl-ya9g6bTAU-whlI2wRMhmt1JgiZ3zgKWv2BVXXYd2JGKF7pcAr1qE5PYTIYhrIseQE9pNudmmzg6wXkJhJ0=.

- Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiHUyB1n1LGXCJE-jCWd-oVVgLmjqnsoT3GbMhH459dPsgo84iFf8trXrFBzHLKpjlckGKb_6Dyg1QJzS4o4fE51JfZj5NcSwLhvapHWdd6WbOwFr8-vKszF0LXrWqbwxmahsMEbcnfQaHZ-zFlfxr0XHQ13ymmT8=.

- Wikipedia. Ullmann condensation. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSXHpaUAAZCxMu9-RFm1VDza3r7Tals0aekLVfwss50oGFs_11Q-JVdqd9OkLYUB0leqJma3VArWpXrSJfRQDRZblTzJo9CpH5kOUGLTyxPHLfkrYWWnnpfSEzdLLnz6eTYTusaF7lOJ9CRvW9.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrVfsMKIP9wgWmzQmICXGfbNJV7lPaGZcvIDBsUwRDPp0qn9pCjT2ktBZUX-CEu9MPlVFU-b-qSSQG8VS7WvdNE3lsnf_3vl7Ncyoo-_UgSuzB4chesjQSif_24Yu0i-X2Q7ddODuWcyet38-Pd67EgqrdXJ0fNAS2VW6B9RhwqDRqcQ==.

- Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv_8kMFwBSI_fXOmjJrKd0-ojkEp3gsYTYMTJxfZe6ZVS2SQJ5kGNRqudmIAKfq_oRAxFd2VsbvqfGRDjDrX31Z-pMNKgYLQPfpl4rknngQpgg4ou4i9QJvNIWuwmP1Ngjn-kSa42LeSs_2P-1R1m8Jbia_dmRKm0AnJiOsMpwoRp69MtI24brjNTUUqbNvlWEqHoFovmFUHSzKyv-4Xwznh55YSy-8KMpoDq6vfh2As8pkjOcKTCyGhe0-Bp3VYrOOtAg7KleL9dpTC_MP4PE8eWaF8iImoxRR9YT5PxxmDDguyqGBg==.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuTaXpdNIcdGNi9s5_YJV7oLz59d4HlEDIJBOOov8UepGosxd3mS_3EcyN7-toNy7WdSESXrrFOKf034cIYoYD78_YZEfp2hWhgJuwF-aAd47h1PNsuQpK28HFs9KT-ucuikk12XPpBgNfaPfe-Ju-mfWwU979S7Ep7nn1KXm6MnzcF3sxqkWDCe0=.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU3XyiJ_pe0L7-_nZAIPRkBZ6cDs-l6w8B-Gh9QDRLxaIjuzqqs49fYJ05OoDYDj1MzsrCYS8Gl48knVju0vTu7HVlCy1_PVDXEbLt_GY8yyKyRVLYUEqv5V2k76FdH3iP4sVegaxfauqEk3RI1UsGQlQBJX6Zd9xdY9SwsCzhtxhXlBpnf6mq4lJhRxkBYiFHeH43AcWAd0jxwXBGy-HKtNLLPMrOhrstdKHA6m357WYyT2mcwUgs.

- NIH. Concerted Nucleophilic Aromatic Substitutions. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWukj4Hi0RzGQQH16g5JkZWAzmqOQaLwfWW0GEuWXi_E1HDKRr4hzYaOnXQBq8EOMVd2-h2Vzf_xwrnbDsbDwCQw-3wTpVh6clQHWF9DKJ9yYP3AV86UOoxWyIzuitt8oFFl2Zc8X-wWkKRyA=.

- Sci-Hub. Synthesis of Polynitroxides Based on Nucleophilic Aromatic Substitution. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEuoWAg_k4lR7dhdlbqQ70SBqPG-GjG6FYBywqqgi3u7OBjdlyyrfMoL8Px2zVCom-TCxkooYA9a1e0I4emLXUuKgbCMYQPlqsUNJhoGJkUv9YRnFwW2NQrVXgmgBK555PO7Ng.

- MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl0NDMxOp-bcmpcwMNH1OVu_aFA8Pg5_lVY74IZXXXbTY5PTIQYXp7UBwyBw-X1AwbhbLQIG84Q_8VB7qEMeh5zkEaqJDJZRrDZCHvpcoExFN5tZrbTPo3puyy7HHiy7YFy9RM.

- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0iMK3v3YGmKH6c0GWAA6zVPyv07G-aSMU5h9MfkXwZ4OO2Y24U2asr2wBTlplbEgM1jgTA-lAXXRHqY-coQrhXJ2l-saABlj-m5cIZNexHwpuACa0DtQ-uMqKxvyRqPZtt0IsiC68ZGW9vSqnKJgiSHQ3uykDQidfxugXKQNjF-ZuUA8=.

- Organic Chemistry Portal. Ullmann Reaction. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiIUmsa0q3TNa_bfv0LIjqbPslpYkIwuh9TEKKp6Z11hocjd-tj8bOhluxxW0g5q0vDoQ8w7MzjrGxHriDy2hvn9sVuQbC8q4yTEaL_9irEN6y3QTXy9IXIPh_-R3jo-6dypSZkYjSGMt53rtTknMMZ0GUdiVITskPIEWR_Zabz6k=.

- NIH. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGPgcOxqSGj9OK9yY6Arj1i-KbSCkcQZKUrC_h-UIynu0dI6m_tiMx-yGhbBPKrZ_oUotELFgPEPvvJDFO1fNDJsS130T7APer7WwXPWmO4zuIQD26xyN3b0in2aQzzR7mTHuLT7DEdP0ADG4=.

- Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4cOBy2sp-LxIgei0dOQ6Lzla-SRcBJ6JqBX4N10zLZKPLuh_drgjYdv466O5XiAcXqyCl1SZGtvaJ2H44K-kg0N-fl1SSa0kaKRXXvfNwKYbtGuaAxb0fepi95Ktmkr92q4TDFzNE2WZlKBcZnTzy26M4NGMvE1g7HlHDmDJdiWhXYMd_y0Rwq0pf.

- BenchChem. Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDvU7pNEGLkE1uMVEKsgi6gfhexG3xenL3NHZ6MvbL6AWaf5G7ccwW6u1PHPTZPgn-hGlbYN3IcQO7EY_zZXCSEhJ39azYIoJMRkUwtDFicgL3CMD0WPG2bA8EvSmud85B2M9u2fmqdY2mSZmZJK08SdckjQyf5lWvaAd0bkzg_VI0x6R_zIqBFSbRd4RmfgwFibHgQuqbqC7vR1rqjLTq3LdwPLqRs-c0KdeG-oz8chI=.

- Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEau-wpSeJ-JPFUr1FRbNil3VW2IUrAB7dwfGyJB-eVX95TQD092Y2pUU9Q6ZaIRkLhqRRH7xywIDb8-jkiohhFjQ6j3tf1rxqUyLO_IgiOxikKTVBlPjBo0PwAZP4E3UKch9ED9aCpWwZpHixcKg0qfrN-0WE=.

- BenchChem. A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAsigDjaM5S0vRi9T_14Bg5BLyvJA4siHFPXRwOdA_w3cD_ryNLswpw48PnUthEEbmf71YYw4xaC-XPGiZEpCG_FxmFhLbDnmxwS9nFn2mCvXjPGOwj89Y4NSZOlHs7jNJUsHRY998R043BMs9csHpoysQyeeO2pJoJDOPAaotgAAq1IJvcwql67EWNYcAxp3Coqu7WH5w8DxrG8p_Q74Z7BXtfdCraq_hi9BHXhFoohOJu9ps.

- NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0lPNLKGxFIdzAjv9E9zFOoaH6dRcEn-QjyqQFeL2iJ2QOUIDbbHbBxCATJX0chZ92U3Zj62wCYw59vkpBqAhch0INjpQdr1z7sjoSu8MKl9h1mkW1HXn16ohkq4FF9Lq6lMXcl31AQ2B0hnP9.

- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEidfgEsSA8pA_-Htc-OFlgwvS5KYSlREtHIeDvulPwmvQqcb0MVo5n78ZP4iAt-t9bdysIwT1QndU4imCn4Ovxz0q0jAfMk81ME7hCB6wSqq_UyVQgMSWXfKik9nnmcH_p8T1j.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vapourtec.com [vapourtec.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

2,3-difluoro-6-nitro-N-phenylaniline chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3-difluoro-6-nitro-N-phenylaniline and its Precursors

Abstract

This technical guide offers a comprehensive examination of the chemical properties, synthesis, and reactivity of this compound, a compound of significant interest to researchers in medicinal chemistry and materials science. While direct extensive literature on this specific N-phenyl derivative is sparse, this guide synthesizes information from its core precursor, 2,3-difluoro-6-nitroaniline, and established C-N coupling methodologies to provide a robust scientific profile. We will delve into its structural attributes, spectroscopic signatures, plausible synthetic routes grounded in modern catalysis, and key safety considerations. The document is structured to provide not just data, but also the mechanistic rationale behind the compound's behavior, making it a valuable resource for drug development professionals and synthetic chemists.

Introduction: A Versatile Fluorinated Scaffolding

The molecule this compound belongs to a class of highly functionalized aromatic compounds. Its structure is characterized by a phenylamine core bearing several key functional groups that dictate its reactivity:

-

A Fluorinated Phenyl Ring: The presence of two fluorine atoms imparts unique electronic properties. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group via induction, yet a weak π-donor through resonance. This electronic profile significantly influences the reactivity of the aromatic ring.

-

A Nitro Group (-NO₂): Positioned ortho to the amine linkage, the nitro group is a powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1]

-

A Diphenylamine Moiety: The C-N linkage between the two phenyl rings is a cornerstone of many pharmacologically active molecules.

This combination of features makes the parent compound, 2,3-difluoro-6-nitroaniline, a valuable intermediate for creating complex molecules, especially in the synthesis of heterocyclic compounds used in drug discovery.[2][3]

Physicochemical and Spectroscopic Profile

Physicochemical Properties

The properties of the precursor, 2,3-difluoro-6-nitroaniline, provide a baseline for understanding the N-phenyl derivative.

| Property | Value (for 2,3-difluoro-6-nitroaniline) | Reference |

| CAS Number | 211693-73-1 | [2][4] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [2][4] |

| Molecular Weight | 174.10 g/mol | [4] |

| Appearance | Light yellow powder | [2] |

| Purity | Often >99% in commercial grades | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the target compound. The following tables predict the key spectroscopic features of this compound based on known data for nitroanilines and diphenylamines.[5][6]

Table 1: Predicted ¹H & ¹³C NMR Spectroscopic Data Solvent: CDCl₃ or DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment and Rationale |

| ¹H NMR | ~8.0 - 8.5 | N-H proton. Broad singlet, exchangeable with D₂O. |

| ~6.8 - 7.8 | Aromatic protons. Complex multiplet patterns due to H-H and H-F coupling. Protons on the nitro-bearing ring will be further downfield due to electron withdrawal. | |

| ¹³C NMR | ~145 - 155 | C-NO₂. Quaternary carbon, deshielded by the nitro group. |

| ~130 - 145 (dd) | C-F carbons. Large one-bond C-F coupling constants (¹JCF) are expected. | |

| ~115 - 130 | Aromatic C-H and C-N carbons. |

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Value | Assignment |

| FT-IR (cm⁻¹) | ~3350 - 3400 | N-H stretch |

| ~1500-1550 & 1300-1350 | Asymmetric and symmetric N-O stretches of the nitro group | |

| ~1200 - 1300 | C-N stretch | |

| ~1000 - 1100 | C-F stretch | |

| Mass Spec (EI) | M⁺ peak at m/z = 250.06 | Molecular ion for C₁₂H₈F₂N₂O₂ |

| Fragment ions | Loss of NO₂, loss of phenyl group, etc. |

Spectroscopic Analysis Workflow

A rigorous workflow is critical for unambiguous structural confirmation.

Caption: Workflow for the spectroscopic analysis of the target compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound would logically proceed via the coupling of 2,3-difluoro-6-nitroaniline with a phenylating agent. Modern palladium- or copper-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering significant advantages over harsher, classical methods.[7][8]

Key Synthetic Strategies

Two prominent methods for forming the crucial C-N bond are the Buchwald-Hartwig amination and the Ullmann condensation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.[9][10] It typically involves reacting an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For our target, this would involve coupling 2,3-difluoro-6-nitroaniline with an activated phenyl source like iodobenzene. The reaction proceeds through a well-established catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[7][11][12] The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often giving the best results.[10]

-

Ullmann Condensation: A classical method, the Ullmann reaction uses copper as a catalyst to couple aryl halides with amines, alcohols, or thiols.[8][13] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper.[14] However, modern advancements using ligands such as diamines or amino acids allow the reaction to proceed under milder conditions with catalytic amounts of copper.[13]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The following protocol is a generalized procedure adapted from established Buchwald-Hartwig methodologies. Optimization of the ligand, base, and solvent is crucial for achieving high yields.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-difluoro-6-nitroaniline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Addition of Reagents: Add iodobenzene (1.1 eq) and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction Execution: Heat the mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aniline.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts. Rinse the pad with an organic solvent like ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Caption: A streamlined workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile platform for further synthetic transformations.

Caption: Major sites of reactivity on the target molecule.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents, such as tin(II) chloride (SnCl₂), sodium dithionite, or catalytic hydrogenation (H₂/Pd-C). This transformation yields a triamine derivative, which is a key precursor for the synthesis of heterocyclic compounds like benzimidazoles, a scaffold prevalent in many biologically active molecules.[3]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the ortho-nitro group, are susceptible to displacement by strong nucleophiles. This allows for the introduction of a wide range of functional groups (e.g., -OR, -SR, -NR₂) onto the aromatic ring, further elaborating the molecular structure.[1]

-

Reactions at the Amine: The secondary amine proton can be removed by a strong base, allowing for further N-alkylation or N-arylation reactions if desired.

Safety and Handling

As with any chemical, proper safety protocols must be followed. The safety profile of this compound can be inferred from data on its precursor and the general class of aromatic nitro compounds.

-

Hazards: Aromatic nitro compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][15][16][17] They may cause skin, eye, and respiratory irritation.[4][18] Many nitroaromatics are also listed as environmental pollutants.[16] Due to the presence of the nitro group, these compounds can be energetic and may decompose exothermically at high temperatures or under confinement.[19][20]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[21]

Conclusion

This compound is a structurally rich molecule with significant potential as a building block in synthetic chemistry. Its chemical properties are dominated by the interplay between its electron-withdrawing nitro and fluoro groups and its nucleophilic amine centers. While direct experimental data is limited, a robust understanding of its synthesis, reactivity, and spectroscopic properties can be confidently extrapolated from its precursors and from established chemical principles like palladium-catalyzed cross-coupling. With careful handling, this compound serves as a versatile intermediate for accessing complex molecular architectures, particularly for applications in the pharmaceutical and agrochemical industries.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Grokipedia. Ullmann condensation. [Link]

-

ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

-

Slideshare. Ullmann reaction. [Link]

-

Name-Reaction.com. Buchwald-Hartwig amination. [Link]

-

New Jersey Department of Health. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ScienceDirect. Electronic spectra and structure of nitroanilines. [Link]

-

PubMed. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]

-

IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. [Link]

-

ResearchGate. (2025). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. [Link]

-

ResearchGate. Typical spectrum of the individual nitroaniline isomers after extraction. [Link]

-

PubChem. 2,3-Difluoro-6-nitroaniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. name-reaction.com [name-reaction.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. grokipedia.com [grokipedia.com]

- 14. byjus.com [byjus.com]

- 15. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 20. icheme.org [icheme.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 2,3-difluoro-6-nitro-N-phenylaniline

Introduction

2,3-difluoro-6-nitro-N-phenylaniline is a substituted diphenylamine of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a nitro group and two fluorine atoms on one aromatic ring and a phenyl substituent on the amine, gives rise to unique electronic and steric properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to ensure structural integrity, purity, and to understand its behavior in various chemical environments.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). While direct, publicly available spectroscopic data for this specific molecule is limited, this document leverages data from structurally analogous compounds to provide well-reasoned predictions and detailed experimental protocols for its characterization.[2] The methodologies described herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound.

The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the N-H proton.

-

Aromatic Protons (Phenyl Ring): The five protons on the unsubstituted phenyl ring will likely appear as a complex multiplet between δ 7.0 and 7.5 ppm. This is consistent with the chemical shifts observed for the phenyl group in similar N-phenylaniline compounds.[3][4]

-

Aromatic Protons (Substituted Ring): The two protons on the difluoro-nitro-substituted ring are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and fluoro groups. They will likely appear as doublets of doublets (or more complex multiplets due to F-H coupling) between δ 7.5 and 8.5 ppm.

-

N-H Proton: The amine proton (N-H) is expected to be a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. It could appear in a wide range from δ 8.5 to 9.5 ppm, similar to what is observed for 2-nitro-N-phenylaniline.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | Multiplet |

| Difluoro-nitro-phenyl-H | 7.5 - 8.5 | Multiplet (dd or ddd) |

| N-H | 8.5 - 9.5 | Broad Singlet |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbons of the Phenyl Ring: The carbons of the unsubstituted phenyl ring are expected to resonate in the typical aromatic region of δ 115-140 ppm.

-

Carbons of the Substituted Ring: The carbons of the difluoro-nitro-substituted ring will show more complex patterns due to C-F coupling. The carbons directly bonded to fluorine will appear as doublets with large coupling constants. The carbon bearing the nitro group will be significantly deshielded, appearing further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Features |

| Phenyl Ring Carbons | 115 - 140 | Standard aromatic signals |

| C-F | 140 - 160 | Doublets with large J(C-F) |

| C-NO₂ | 145 - 155 | Deshielded |

| C-NH | 135 - 145 |

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals will likely appear as doublets of doublets due to coupling with each other and with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 3400 | N-H Stretch | Sharp, medium intensity peak |

| 1580 - 1620 | C=C Aromatic Stretch | Medium to strong peaks |

| 1500 - 1550 | NO₂ Asymmetric Stretch | Strong, sharp absorption |

| 1330 - 1370 | NO₂ Symmetric Stretch | Strong, sharp absorption |

| 1200 - 1300 | C-N Stretch | Medium intensity |

| 1100 - 1250 | C-F Stretch | Strong, characteristic absorptions |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide structural information through fragmentation patterns. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₂H₈F₂N₂O₂.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₈F₂N₂O₂ |

| Molecular Weight | 250.21 g/mol |

| Exact Mass | 250.0557 |

| Key Fragmentation | Loss of NO₂, loss of phenyl group |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show characteristic absorbance peaks due to electronic transitions within the aromatic system, influenced by the nitro and amino groups. A dilute solution in a suitable solvent like ethanol or acetonitrile should be used.[2] The spectrum will likely exhibit a strong absorption band around 400 nm, characteristic of nitroanilines.[5][6]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for ensuring the solubility of polar aromatic compounds and for observing exchangeable protons like N-H.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-resolution NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).[2]

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.[2]

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Pick the peaks and report the chemical shifts (in ppm) and coupling constants (in Hz).

-

IR Data Acquisition

Caption: Workflow for Mass Spectrometric analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass determination.

-

Select an appropriate ionization technique. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, for instance, via direct infusion or coupled with a chromatographic technique like LC-MS. [2] * Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value with the calculated exact mass.

-

Analyze the fragmentation pattern to gain further structural insights.

-

UV-Vis Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically below 1.0). [2]

-

-

Instrument Setup:

-

Use a double-beam UV-Vis spectrophotometer. [2] * Fill a cuvette with the pure solvent to be used as a reference.

-

-

Data Acquisition:

-

Scan the sample over a wavelength range of 200-800 nm to determine the wavelength(s) of maximum absorbance (λmax). [2]

-

-

Data Analysis:

-

The λmax values provide information about the electronic transitions within the molecule.

-

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predictive analysis based on structurally similar compounds with detailed, validated experimental protocols, researchers and drug development professionals are equipped to obtain and interpret high-quality spectroscopic data. The methodologies and expected spectral features outlined herein will serve as a valuable resource for the synthesis, purification, and application of this important chemical entity.

References

- BenchChem. (2025). Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline - Technical Support Center.

- BenchChem. (2025). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.

- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

- BenchChem. (2025). N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis - Technical Support Center.

- ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

- PubChem. (n.d.). 2,3-Difluoro-6-nitrophenol.

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline.

- ChemicalBook. (n.d.). 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.

- The Royal Society of Chemistry. (n.d.).

- PubChemLite. (n.d.). 2,3-difluoro-6-nitrophenol (C6H3F2NO3).

- National Institute of Standards and Technology. (n.d.). 2,4-Difluoro-6-nitroacetanilide - NIST WebBook.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....

- National Institute of Standards and Technology. (n.d.). Phenol, 2-nitro- - NIST WebBook.

- ResearchGate. (n.d.). UV-Visible spectrum for reduction of (a) p-nitrophenol (b)....

Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2,3-difluoro-6-nitro-N-phenylaniline

Intended for: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-difluoro-6-nitro-N-phenylaniline, a fluorinated diarylamine of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document leverages established synthetic methodologies and spectroscopic principles of analogous compounds to present a robust proposed synthesis and detailed characterization framework. We delve into the strategic rationale for its molecular design, outline a step-by-step synthesis protocol via the Buchwald-Hartwig amination, and provide predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to aid in its identification and characterization. This guide is designed to be a practical resource for researchers engaged in the synthesis and application of novel fluorinated aromatic compounds.

Introduction: The Strategic Value of Fluorinated Diarylamines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2][3] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2][3][4]

The diarylamine scaffold, and specifically N-phenylaniline derivatives, are prevalent in a wide array of biologically active compounds and functional materials. The molecule this compound combines the advantageous properties of both the diarylamine core and fluorine substitution. The difluoro substitution pattern on one of the aromatic rings, coupled with the electron-withdrawing nitro group, creates a unique electronic and steric environment. This substitution is expected to modulate the pKa of the amine, influence the conformational preferences of the molecule, and provide sites for further chemical modification. Understanding the synthesis and detailed molecular structure of this compound is therefore crucial for unlocking its potential in various applications.

Proposed Synthesis: Buchwald-Hartwig Amination

The formation of the C-N bond in diarylamines is efficiently achieved through the palladium-catalyzed Buchwald-Hartwig amination.[5] This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for the synthesis of this compound.[6][7][8] The proposed synthesis involves the coupling of 2-bromo-1,6-difluoro-3-nitrobenzene with aniline.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (2-bromo-1,6-difluoro-3-nitrobenzene) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The desired this compound is formed via reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

-

2-Bromo-1,6-difluoro-3-nitrobenzene (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

-

Anhydrous Toluene

-

Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

To a dry, argon-flushed Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene, followed by 2-bromo-1,6-difluoro-3-nitrobenzene (1.0 eq) and aniline (1.2 eq).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Molecular Structure and Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental data for this compound, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.[9][10]

Spectroscopic Data Summary

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Signals will show C-F coupling. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely in the range of δ -120 to -150 ppm. |

| IR (FTIR) | N-H stretching (~3350 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1520 and ~1340 cm⁻¹), C-F stretching (~1250-1000 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak [M]⁺ or [M+H]⁺. Fragmentation patterns may include loss of NO₂ and cleavage of the C-N bond. |

Detailed Spectroscopic Analysis

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The protons on the phenyl ring will likely appear as a triplet and two doublets. The two protons on the difluoronitro-substituted ring will appear as multiplets. The N-H proton will likely be a broad singlet, the chemical shift of which may vary with concentration and solvent.

-

¹³C NMR: The spectrum will display six signals for the phenyl ring carbons and six signals for the difluoronitro-substituted ring. The carbons attached to fluorine will appear as doublets with large coupling constants (¹JCF). Other carbons in proximity to the fluorine atoms will also exhibit smaller couplings (²JCF, ³JCF).

-

¹⁹F NMR: As the two fluorine atoms are in different chemical environments, two distinct signals are expected. These signals may appear as doublet of doublets due to coupling with each other and with nearby protons.[11][12][13]

-

Infrared (IR) Spectroscopy: Key diagnostic peaks will confirm the presence of the main functional groups. The N-H stretch will be a sharp to medium peak around 3350 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-F stretching vibrations will appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[9]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂). Cleavage of the bond between the nitrogen and the phenyl ring is also a possible fragmentation pathway.[14]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 13. biophysics.org [biophysics.org]

- 14. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

starting materials for 2,3-difluoro-6-nitro-N-phenylaniline synthesis

An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 2,3-difluoro-6-nitro-N-phenylaniline

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitro group for electronic activation and fluorine atoms for modulating physicochemical properties, makes it a versatile building block. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and preparation of the core starting materials. We will explore two predominant and field-proven strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. For each pathway, we will dissect the synthesis of the requisite precursors, elucidate the mechanistic underpinnings of the key transformations, and provide detailed experimental protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of the practical synthesis of this important molecule.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The presence of the difluoro-nitro-aniline scaffold imparts unique properties, including altered lipophilicity, metabolic stability, and binding affinities. This compound serves as a critical precursor for more complex molecular architectures[1]. The synthesis of this molecule, therefore, requires robust and scalable methods, which are fundamentally dependent on the judicious choice and efficient preparation of the starting materials. This guide will focus on the two most industrially relevant synthetic paradigms.

Overview of Synthetic Strategies

The construction of the C-N bond between the aniline and the difluoronitrobenzene core is the central challenge in synthesizing this compound. The two primary approaches leverage different activation modes of the aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the strong electron-withdrawing effect of the nitro group to activate the aromatic ring towards attack by a nucleophile (aniline). The leaving group is typically a halide, most often fluoride.

-

Buchwald-Hartwig Amination: This modern cross-coupling reaction utilizes a palladium catalyst to forge the C-N bond between an aryl halide (or triflate) and an amine. This method offers broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions[2][3].

Caption: Primary synthetic routes to this compound.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the most direct and cost-effective method, provided a suitably activated aromatic substrate is available. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is facilitated by electron-withdrawing groups ortho and para to the leaving group[4][5].

Core Starting Materials for SNAr

The success of this route hinges on the synthesis of an activated fluorinated nitroaromatic compound.

Starting Material 1: Aniline

Aniline is a commodity chemical and is typically used as the nucleophile. It is commercially available in high purity and is used in excess or stoichiometrically, depending on the reactivity of the electrophile and the desire to minimize side reactions.

Starting Material 2: 2,3,4-Trifluoronitrobenzene

2,3,4-Trifluoronitrobenzene is an excellent electrophile for this reaction. The nitro group at the 1-position strongly activates the fluorine atom at the 4-position (para) for nucleophilic displacement. The fluorine atoms at positions 2 and 3 remain to provide the desired substitution pattern in the final product.

Synthesis of 2,3,4-Trifluoronitrobenzene: This precursor is generally synthesized by the nitration of 1,2,3-trifluorobenzene.

Caption: Synthesis of the key SNAr precursor.

Experimental Protocol: Nitration of 1,2,3-Trifluorobenzene

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid (H₂SO₄), cool the mixture to 0-5 °C in an ice bath.

-

Addition of Reagents: Slowly add 1,2,3-trifluorobenzene to the sulfuric acid. Subsequently, add a mixture of concentrated nitric acid (HNO₃) and sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: Stir the mixture at 0-10 °C for several hours until the reaction is complete (monitored by GC or TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3,4-trifluoronitrobenzene, which can be purified further by distillation or chromatography.

SNAr Reaction: Synthesis of the Target Molecule

With the precursor in hand, the SNAr reaction with aniline can be performed.

Experimental Protocol: SNAr of 2,3,4-Trifluoronitrobenzene with Aniline

-

Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trifluoronitrobenzene (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add aniline (1.0-1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base acts as a scavenger for the HF generated during the reaction.

-

Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and pour it into ice water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

| Parameter | Value | Rationale |

| Solvent | DMF, DMSO | High polarity aids in stabilizing the charged Meisenheimer intermediate. |

| Base | K₂CO₃, DIPEA | Neutralizes the HF byproduct without competing as a nucleophile. |

| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Expected Yield | 70-90% | Generally high-yielding due to the strong activation by the nitro group. |

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative, especially when the aryl halide is less activated or when milder reaction conditions are required[2][6][7]. This palladium-catalyzed cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst[2].

Core Starting Materials for Buchwald-Hartwig Amination

This route requires a halogenated difluoronitrobenzene, with bromoarenes being the most common coupling partners due to their optimal balance of reactivity and stability.

Starting Material 1: Aniline

As in the SNAr route, aniline is the amine coupling partner.

Starting Material 2: 1-Bromo-2,3-difluoro-6-nitrobenzene

The synthesis of this key precursor involves the bromination of a difluoronitrobenzene or the nitration of a bromodifluorobenzene. The latter is often preferred for regiochemical control.

Synthesis of 1-Bromo-2,3-difluoro-6-nitrobenzene: A common route is the nitration of 1-bromo-2,3-difluorobenzene[8].

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. vapourtec.com [vapourtec.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

reactivity of the nitro group in 2,3-difluoro-6-nitro-N-phenylaniline

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2,3-difluoro-6-nitro-N-phenylaniline

Introduction: A Molecule of Dichotomous Reactivity

This compound is a highly functionalized aromatic compound whose synthetic utility is dictated by the complex interplay of its substituents. The presence of two ortho-fluorine atoms, a sterically demanding N-phenylaniline group, and a powerful electron-withdrawing nitro group creates a unique electronic landscape. This guide provides a detailed examination of the reactivity centered on the nitro group, exploring its dual role as both a transformable functional group and a potent activator for reactions on the aromatic scaffold.

For professionals in drug discovery and materials science, understanding these reactivities is paramount for leveraging this molecule as a versatile building block. This document synthesizes established principles of physical organic chemistry with field-proven protocols extrapolated from structurally analogous compounds to provide a comprehensive operational framework. The primary reaction pathways discussed are the reduction of the nitro group to an amine and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr).

The Electronic and Steric Landscape

The is not considered in isolation. It is the result of the cumulative electronic and steric effects of all substituents on the aniline ring.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both strong inductive (-I) and resonance (-M) effects.[1][2] Conversely, this electron deficiency is the primary driver for activating the ring toward nucleophilic attack.[1][3]

-

Fluorine Atoms (-F): The two fluorine atoms exert a strong electron-withdrawing inductive effect due to their high electronegativity. While they possess a weak electron-donating resonance effect (+M), the inductive effect dominates, further deactivating the ring for electrophilic substitution but activating it for nucleophilic substitution.[4] Their position ortho to the nitro group is critical for SNAr reactivity.

-

N-Phenylaniline Group (-NHPh): The secondary amine is a strong electron-donating group through resonance, where the nitrogen's lone pair delocalizes into the aromatic ring.[2][4] This effect counteracts the deactivating nature of the nitro and fluoro groups to some extent. However, its steric bulk can influence the accessibility of adjacent sites.

The confluence of these effects renders the aromatic ring highly electron-deficient, making nucleophilic aromatic substitution a primary reaction pathway. Simultaneously, the nitro group itself is a key site for chemical transformation, most notably reduction.

Primary Reactivity Pathway 1: Reduction of the Nitro Group

The conversion of an aromatic nitro group to an aniline is one of the most fundamental and useful transformations in organic synthesis.[5][6] It dramatically alters the electronic character of the molecule, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group.[5]

Mechanistic Overview & Chemoselectivity Challenges

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[7][8]

Caption: General pathway for the reduction of a nitroarene.

A primary challenge in the reduction of halogenated nitroarenes is achieving chemoselectivity. Aggressive reduction conditions, particularly certain forms of catalytic hydrogenation, can lead to undesired dehalogenation, cleaving the C-F bonds.[9] Therefore, the choice of reducing agent and conditions is critical to preserve the molecular framework.

Comparative Analysis of Reduction Methodologies

Several methods can be employed for nitro group reduction, each with distinct advantages regarding selectivity and functional group tolerance.[10]

| Reagent/System | Typical Conditions | Selectivity Profile | Reference(s) |

| H₂, Pd/C | H₂ gas (1 atm to high pressure), RT-80°C, various solvents | Highly efficient but may cause dehalogenation, especially with C-Br, C-Cl, and sometimes C-F bonds. | [6][9] |

| Fe, Zn, or Sn in Acid | Metal powder, HCl or Acetic Acid, reflux | Classic method, generally tolerant of halogens, but requires stoichiometric metal and acidic workup. | [5][10] |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Ethanol, reflux | Mild conditions, good for selective reduction in the presence of other reducible groups. | [10] |

| Hydrazine Hydrate (N₂H₄·H₂O), Pd/C | N₂H₄·H₂O, Pd/C catalyst, Methanol or Ethanol, 80°C | Excellent for transfer hydrogenation; highly selective for nitro reduction over dehalogenation. | [9][11] |

| Ammonium Formate (HCOONH₄), Pd/C | HCOONH₄, Pd/C catalyst, Methanol, RT | A very mild and effective transfer hydrogenation source, often preserving sensitive functional groups. | [12][13] |

For this compound, catalytic transfer hydrogenation using either hydrazine hydrate or ammonium formate is the recommended approach to ensure the preservation of the C-F bonds while achieving high conversion of the nitro group.

Field-Proven Protocol: Selective Catalytic Transfer Hydrogenation

This protocol is adapted from established procedures for the reduction of functionalized, halogenated nitroarenes.[9][12]

Objective: To selectively reduce the nitro group of this compound to yield 2,3-difluoro-N¹-phenylbenzene-1,6-diamine.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.05 eq)

-

Ammonium Formate (5.0 eq)

-

Methanol (Anhydrous, 10-15 mL per gram of starting material)

-

Ethyl Acetate

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and methanol. Stir until fully dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) to the solution.

-

Reagent Addition: Add ammonium formate (5.0 eq) portion-wise to the stirring suspension at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Work-up - Catalyst Removal: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethyl acetate.

-

Work-up - Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Partition the resulting residue between ethyl acetate and water.

-

Work-up - Washing: Separate the organic layer and wash it sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to afford the pure 2,3-difluoro-N¹-phenylbenzene-1,6-diamine.

Primary Reactivity Pathway 2: The Nitro Group as a Positional Activator

While the nitro group can be transformed, its most significant role in the chemistry of this compound is arguably as a powerful activating group for Nucleophilic Aromatic Substitution (SNAr).[3][14]

Mechanistic Underpinnings

The SNAr mechanism is a two-step addition-elimination process.[15][16]

-

Activation & Nucleophilic Attack: The strong electron-withdrawing nitro group, positioned ortho to the fluorine atoms, drastically lowers the electron density of the aromatic ring. This makes the carbon atoms attached to the fluorine leaving groups highly electrophilic and susceptible to attack by a nucleophile.

-

Formation of the Meisenheimer Complex: The attack of the nucleophile forms a discrete, negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[15][17] The negative charge is delocalized and stabilized by the resonance effect of the ortho-nitro group, which is a critical factor for the reaction to proceed.[18]

-

Elimination & Rearomatization: The intermediate collapses by ejecting the fluoride leaving group, restoring the aromaticity of the ring and yielding the substituted product. Fluoride is an excellent leaving group in SNAr reactions.[14]

Caption: The addition-elimination mechanism of SNAr.

In this specific molecule, both fluorine atoms are activated by the ortho-nitro group, raising the possibility of mono- or di-substitution depending on the reaction conditions and the stoichiometry of the nucleophile.

Exemplary Protocol: SNAr with an Alkoxide Nucleophile

This protocol provides a general workflow for the displacement of a fluorine atom, based on common SNAr procedures.[19]

Objective: To synthesize an alkoxy-substituted derivative by displacing one fluorine atom of this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium Methoxide (NaOMe) (1.1 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq) if using an alcohol

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Ethyl Acetate

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Water and Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Base/Nucleophile Addition: Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature. If using an alcohol like methanol, add potassium carbonate (1.5 eq) as the base.

-

Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

-

Work-up - Quenching: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water or a saturated NH₄Cl solution to quench the reaction.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Work-up - Washing: Combine the organic layers and wash with water (2x) and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-substituted product.

Conclusion

The nitro group in this compound is a linchpin of its chemical reactivity. It serves a dual purpose that synthetic chemists can exploit with high precision. First, it is a readily transformable functional group, which can be selectively reduced to a primary amine using catalytic transfer hydrogenation, thereby unlocking a new range of synthetic possibilities by converting it into a strong electron-donating group. Second, and perhaps more critically, its powerful electron-withdrawing nature profoundly activates the ortho-fluorine atoms, facilitating high-yielding nucleophilic aromatic substitution reactions. A thorough understanding of these competing and complementary reactivities allows researchers and drug development professionals to strategically design synthetic routes and construct complex molecular architectures from this versatile intermediate.

References

-

Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]

-

Pérez, J. M., et al. (2004). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 28(4), 475-500. [Link]

-

Yoo, W. J., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

-

Li, M., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5556. [Link]

-

ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate. [Link]

-

YouTube. (2025). Selective reduction of polynitro and dinitro compounds. YouTube. [Link]

-

Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

-

ResearchGate. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ResearchGate. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions. [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

-

ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-